benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
Benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 1020174-05-3) is a boronate ester-functionalized tetrahydroisoquinoline derivative. Its molecular formula is C₂₁H₂₄BNO₄ (molecular weight: ~365.23 g/mol), with a polar surface area (PSA) of 50.7 Ų and a LogP value indicative of moderate lipophilicity . This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science .
Properties
IUPAC Name |
benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BNO4/c1-22(2)23(3,4)29-24(28-22)20-11-10-19-15-25(13-12-18(19)14-20)21(26)27-16-17-8-6-5-7-9-17/h5-11,14H,12-13,15-16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVQLPVFCCVZTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CN(CC3)C(=O)OCC4=CC=CC=C4)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701112154 | |
| Record name | Phenylmethyl 3,4-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-isoquinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020174-05-3 | |
| Record name | Phenylmethyl 3,4-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-isoquinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020174-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 3,4-dihydro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-isoquinolinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701112154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol, typically using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are commonly employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the aryl or vinyl group introduced.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
The compound's structure suggests it may serve as a scaffold in the development of novel pharmaceuticals. Its isoquinoline core is known for various biological activities, including anti-cancer and anti-inflammatory properties. Research has demonstrated that derivatives of isoquinoline exhibit potent inhibitory effects against several cancer cell lines .
1.2 Targeted Drug Delivery
The incorporation of boronate groups allows for selective targeting in drug delivery systems. Boronic acids can interact with diols in biological systems, facilitating targeted delivery to specific tissues or cells . This property is particularly useful in designing drugs that require precise localization within the body.
Materials Science Applications
2.1 Polymer Chemistry
Benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate can be utilized in the synthesis of new polymeric materials. Its boronate functionality enables cross-linking reactions that can enhance the mechanical properties of polymers .
Table 1: Comparison of Mechanical Properties of Polymers with and without Boronate Cross-linking
| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Modulus (GPa) |
|---|---|---|---|
| Standard Polymer | 50 | 10 | 2 |
| Polymer with Boronate | 80 | 25 | 4 |
Biological Studies
3.1 Enzyme Inhibition Studies
Research indicates that compounds containing boronate groups can inhibit certain enzymes involved in metabolic pathways. For instance, studies have shown that benzyl boronates can inhibit proteasomes, which are crucial for protein degradation in cells . This inhibition can lead to apoptosis in cancer cells.
Case Study: Inhibition of Proteasome Activity
In a study involving human cancer cell lines treated with benzyl boronates:
- Objective: To evaluate the anti-cancer potential through proteasome inhibition.
- Results: A significant reduction in cell viability was observed at concentrations above 10 µM after 48 hours of treatment.
Mechanism of Action
The compound exerts its effects primarily through its reactive boronate ester group, which can form reversible covalent bonds with diols and other nucleophiles. This reactivity is exploited in various chemical reactions, including cross-coupling and bioconjugation. The isoquinoline core can interact with biological targets, potentially modulating enzyme activity or receptor binding.
Comparison with Similar Compounds
tert-Butyl-Protected Analogs
The tert-butyl analog, tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 893566-72-8), shares a nearly identical boronate ester core but differs in the carboxylate protecting group (tert-butyl vs. benzyl). Key differences include:
The tert-butyl variant is more prevalent in medicinal chemistry due to its compatibility with acidic deprotection conditions, whereas the benzyl derivative is niche, often employed when hydrogenolytic cleavage is required .
Positional Isomers and Substituted Derivatives
- 7-Substituted Fluoro Analog: tert-Butyl 5-fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS: 2379560-94-6) introduces a fluorine atom at the 5-position. This modification enhances metabolic stability and binding affinity in drug candidates, though it reduces boronate reactivity slightly compared to the parent compound .
- 8-Substituted Isomer :
Mixtures of 6- and 8-substituted tert-butyl boronate esters (e.g., 4:1 ratio) are common in synthesis, with regiochemistry influencing coupling efficiency in cross-coupling reactions .
Functional Group Variations
- Bromo Precursors: Compounds like benzyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate (CAS: 295-82-4) serve as precursors for boronate ester synthesis. Bromo derivatives are typically less reactive in cross-couplings but critical for Miyaura borylation steps .
Reactivity in Cross-Coupling Reactions
Both benzyl and tert-butyl derivatives participate in Suzuki-Miyaura couplings, but the tert-butyl variant exhibits marginally higher yields (85–90% vs. 75–85%) due to steric protection of the boronate ester .
Biological Activity
Benzyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, synthesis methods, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a dihydroisoquinoline core and a dioxaborolane moiety. This structure is significant as it influences the compound's interaction with biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₂₆BNO₄ |
| Molecular Weight | 343.23 g/mol |
| CAS Number | 286961-15-7 |
| Purity | >98.0% (GC) |
Antimicrobial Properties
Research indicates that derivatives of isoquinoline compounds exhibit antimicrobial properties. For instance, studies have shown that related compounds can inhibit the activity of various bacteria by disrupting their cell membranes and metabolic functions . The incorporation of the dioxaborolane moiety may enhance these effects due to its ability to form stable complexes with biological molecules.
Antitumor Activity
Isoquinoline derivatives have been extensively studied for their antitumor potential. The benzyl group in this compound may contribute to its ability to inhibit cancer cell proliferation. For example, compounds with similar structures have demonstrated activity against several cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The specific mechanisms by which this compound exerts antitumor effects require further investigation.
Neuroprotective Effects
Some studies suggest that isoquinoline derivatives can exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study synthesized various isoquinoline derivatives and evaluated their biological activities. The findings indicated that modifications in the molecular structure significantly impacted their potency against specific targets such as bacterial enzymes and cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of isoquinoline derivatives revealed that functional groups attached to the core structure play crucial roles in determining their biological activities. For instance, the presence of electron-withdrawing groups often enhances antimicrobial activity while substituents that increase lipophilicity may improve cellular uptake .
- In Vivo Studies : Preliminary in vivo studies using animal models have shown promising results regarding the safety and efficacy of isoquinoline derivatives in treating infections and tumors. These studies highlight the need for more comprehensive clinical trials to establish therapeutic relevance .
Q & A
Q. Table 1: Representative Reaction Conditions for Borylation
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(dppf)Cl₂ | KOAc | THF | 80 | 75–85 | |
| PdCl₂(PPh₃)₂ | K₃PO₄ | Dioxane | 90 | 68–72 |
How can spectroscopic methods (NMR, IR, MS) characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify the dihydroisoquinoline scaffold (δ 2.5–3.5 ppm for CH₂ groups; aromatic protons at δ 6.5–7.5 ppm) and the boronate ester (characteristic splitting due to ¹¹B coupling in aromatic regions). The benzyl carboxylate appears as a singlet at δ 5.1–5.3 ppm (CH₂Ph) .
- ¹¹B NMR : A sharp peak near δ 30–35 ppm confirms the boronate ester .
- IR : Stretching at ~1350 cm⁻¹ (B-O) and ~1600 cm⁻¹ (C=O of carbamate) .
- HRMS : Molecular ion peak matching the exact mass (e.g., C₂₂H₂₉BNO₄⁺ requires m/z 394.2125) .
What factors influence the yield of Suzuki-Miyaura cross-coupling reactions using this boronate ester?
Advanced Answer:
Critical parameters include:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl coupling; ligandless systems may reduce steric hindrance .
- Solvent : Polar aprotic solvents (DMF, THF) enhance solubility but may promote hydrolysis. Anhydrous conditions are essential .
- Base : Weak bases (e.g., Na₂CO₃) minimize boronate ester degradation.
- Substrate Equivalents : Use 1.2–1.5 equivalents of boronate ester to drive the reaction .
Q. Table 2: Optimization Case Study
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Catalyst | PdCl₂(dppf) | +15% |
| Solvent | THF/H₂O (10:1) | +20% |
| Temperature | 80°C | +10% |
How does hydrolysis sensitivity impact storage and handling?
Advanced Answer:
The boronate ester is prone to hydrolysis in humid environments. Best practices include:
- Storage : Under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation .
- Handling : Use anhydrous solvents (e.g., THF over DCM) and molecular sieves during reactions .
- Stability Assays : Monitor via ¹¹B NMR; hydrolysis products (boronic acid) appear at δ 18–22 ppm .
What contradictions exist in catalytic efficiency data, and how can they be resolved?
Advanced Answer:
Discrepancies in yields (e.g., 60% vs. 85% for similar conditions) arise from:
- Ligand Effects : Bulky ligands (e.g., dppf vs. PPh₃) alter steric/electronic profiles .
- Substrate Purity : Trace moisture or halides in starting materials reduce catalyst activity.
- Resolution Strategy : Use design of experiments (DoE) to isolate variables (e.g., catalyst loading, solvent ratio) .
What are potential biomedical applications of this compound?
Advanced Answer:
- Boron Neutron Capture Therapy (BNCT) : The ¹⁰B isotope in the boronate ester can target cancer cells for neutron irradiation .
- Antimicrobial Probes : Structural analogs of dihydroisoquinolines show activity against S. aureus (MIC 16 µg/mL) and C. albicans (MIC 32 µg/mL) .
How can computational modeling predict reactivity in cross-coupling?
Advanced Answer:
Density Functional Theory (DFT) studies model:
- Transmetallation Barriers : Compare energy profiles for Pd-Bpin vs. Pd-B(OH)₂ intermediates .
- Steric Maps : Analyze spatial hindrance between the dihydroisoquinoline core and coupling partners (e.g., aryl halides) .
Why do some coupling reactions produce biphenyl byproducts, and how can this be mitigated?
Advanced Answer:
Biphenyl formation results from homocoupling of boronate esters. Mitigation strategies:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
